molecular formula C20H13Cl2NO2 B11091577 3H-Isobenzofuran-1-one, 3-(4-chlorophenyl)-3-(4-chlorophenylamino)-

3H-Isobenzofuran-1-one, 3-(4-chlorophenyl)-3-(4-chlorophenylamino)-

Cat. No.: B11091577
M. Wt: 370.2 g/mol
InChI Key: QHVXLMCKAUATNR-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-3-[(4-CHLOROPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzofuran core, substituted with chlorophenyl groups and an amino group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-3-[(4-CHLOROPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Chlorophenyl Groups: Chlorophenyl groups are introduced via electrophilic aromatic substitution reactions.

    Amination: The amino group is introduced through nucleophilic substitution reactions, often using amines as nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-3-[(4-CHLOROPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the chlorophenyl groups or the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

3-(4-CHLOROPHENYL)-3-[(4-CHLOROPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-3-[(4-CHLOROPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-BROMOPHENYL)-3-[(4-BROMOPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE
  • 3-(4-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE

Uniqueness

3-(4-CHLOROPHENYL)-3-[(4-CHLOROPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is unique due to its specific substitution pattern and the presence of both chlorophenyl and amino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H13Cl2NO2

Molecular Weight

370.2 g/mol

IUPAC Name

3-(4-chloroanilino)-3-(4-chlorophenyl)-2-benzofuran-1-one

InChI

InChI=1S/C20H13Cl2NO2/c21-14-7-5-13(6-8-14)20(23-16-11-9-15(22)10-12-16)18-4-2-1-3-17(18)19(24)25-20/h1-12,23H

InChI Key

QHVXLMCKAUATNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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